molecular formula C10H15N3O4S B2505082 tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate CAS No. 1017782-68-1

tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate

Cat. No.: B2505082
CAS No.: 1017782-68-1
M. Wt: 273.31
InChI Key: SDUFRIROQZPSKB-UHFFFAOYSA-N
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Description

tert-Butyl N-[(pyridin-3-yl)sulfamoyl]carbamate: is a synthetic organic compound with the molecular formula C10H15N3O4S It is characterized by the presence of a tert-butyl group, a pyridine ring, and a sulfamoyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of pyridine-3-sulfonyl chloride with an amine to form the sulfamoyl intermediate.

    Carbamate Formation: The sulfamoyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

The reaction conditions generally include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(pyridin-3-yl)sulfamoyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.

    Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.

Major Products

    Substitution Products: Depending on the substituents introduced, various substituted pyridine derivatives can be formed.

    Hydrolysis Products: The primary products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction Products: Sulfonic acids and sulfinamides are the major products.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities due to its sulfamoyl group, which mimics natural substrates.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(pyridin-2-yl)sulfamoyl]carbamate
  • tert-Butyl N-[(pyridin-4-yl)sulfamoyl]carbamate
  • tert-Butyl N-[(quinolin-3-yl)sulfamoyl]carbamate

Uniqueness

tert-Butyl N-[(pyridin-3-yl)sulfamoyl]carbamate is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. The 3-position on the pyridine ring allows for specific interactions that are not possible with the 2- or 4-position analogs. This positional specificity can lead to differences in biological activity and chemical reactivity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

tert-butyl N-(pyridin-3-ylsulfamoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-18(15,16)12-8-5-4-6-11-7-8/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUFRIROQZPSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butanol (2.0 mL, 21.1 mmol) was added to a solution of chlorosulfonyl- isocyanate (1.8 mL, 21.1 mmol) in CH2Cl2 (40 mL). The reaction mixture was stirred at ambient temperature for 0.5 hours and then treated with a solution of 3-aminopyridine (2.00 g, 21.1 mmol) and triethylamine (4.4 mL, 31.6 mmol) in CH2Cl2 (20 mL) via canula. The reaction mixture was stirred at ambient temperature for an additional 1.5 hours and then filtered through a 0.25 inch silica gel plug. The solvent was removed under reduced pressure and the residue was purified by flash chromatography on silica gel (elution with EtOAc) to provide 1.17 g of the title compound as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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